cyclopentane;dicyclohexyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron
Description
Systematic Nomenclature and Structural Classification
IUPAC Nomenclature Guidelines for Organometallic Phosphine Compounds
The International Union of Pure and Applied Chemistry (IUPAC) mandates a hierarchical approach for naming organometallic compounds, prioritizing the central metal atom followed by ligands in alphabetical order. For cyclopentane;dicyclohexyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron , the iron center is enumerated first, with phosphane ligands treated as substituents.
Key Nomenclature Components:
- Central Metal Atom : The term "iron" appears last, denoting the central metal.
- Ligand Hierarchy : Phosphane ligands are prioritized based on substituent complexity. The compound contains two phosphane groups:
- Dicyclohexylphosphanyl : A cyclohexyl-substituted phosphane group attached to a cyclopentane ring.
- [(1S)-1-(2-Dicyclohexylphosphanylcyclopentyl)ethyl]phosphane : A stereochemically defined ethyl-bridged ligand with dual cyclohexylphosphanyl substituents.
- Stereochemical Descriptors : The (1S) configuration specifies the absolute stereochemistry of the ethyl bridge.
Table 1: IUPAC Nomenclature Breakdown
The systematic name adheres to additive nomenclature principles, where ligands are treated as neutral entities bound to the metal center.
Stereochemical Descriptors and Configuration Analysis
The (1S) stereodescriptor in the compound’s name indicates the configuration of the chiral carbon within the ethyl bridge. This configuration is determined using the Cahn-Ingold-Prelog (CIP) priority rules, which assign priorities to substituents based on atomic number and branching.
Stereochemical Features:
- Ethyl Bridge Chirality : The ethyl group linking the cyclopentane ring and phosphane moiety introduces a stereogenic center. The (1S) designation arises when the highest-priority substituents (phosphanyl groups) occupy specific spatial positions.
- Cyclopentane Conformation : The cyclopentane ring adopts a non-planar envelope conformation, influencing the spatial arrangement of the dicyclohexylphosphanyl groups.
- Ligand Symmetry : The two dicyclohexylphosphanyl groups create a pseudo-$$C2$$-symmetric environment around the iron center, akin to ferrocene’s $$D{5h}$$ symmetry.
Stereochemical Analysis Workflow :
- Step 1 : Identify the chiral center (C1) in the ethyl bridge.
- Step 2 : Assign CIP priorities to substituents:
- Phosphanyl group (highest priority due to phosphorus).
- Cyclopentane ring.
- Methyl group.
- Hydrogen (lowest priority).
- Step 3 : Determine the configuration (S) based on the spatial arrangement.
Structural Relationship to Ferrocene-Based Ligand Systems
Ferrocene, a prototypical metallocene with two cyclopentadienyl ligands, shares structural motifs with the title compound, particularly in its use of cyclic hydrocarbon ligands. However, the replacement of cyclopentadienyl anions with phosphane donors introduces distinct electronic and steric properties.
Comparative Analysis:
Table 2: Ligand Comparison with Ferrocene
| Feature | Ferrocene | Cyclopentane;Dicyclohexylphosphane;Iron Complex |
|---|---|---|
| Ligand Type | Cyclopentadienyl (π-donor) | Phosphane (σ-donor) |
| Symmetry | $$D_{5h}$$ | Pseudo-$$C_2$$ |
| Electron Donation | π-backbonding stabilizes metal | σ-donation enhances electrophilicity |
| Steric Bulk | Moderate | High (due to cyclohexyl substituents) |
The phosphane ligands in the title compound exhibit stronger σ-donor and weaker π-acceptor characteristics compared to ferrocene’s cyclopentadienyl ligands. This electronic profile renders the iron center more electrophilic, enhancing its reactivity toward oxidative addition reactions. Additionally, the bulky cyclohexyl groups impart steric protection, moderating reaction kinetics—a design principle exploited in asymmetric catalysis.
Structural Motifs:
- Cyclopentane Backbone : Serves as a rigid scaffold, preorganizing the phosphane donors for optimal metal coordination.
- Ethyl Bridge : Introduces chirality, enabling enantioselective interactions in catalytic cycles.
- Iron Coordination Sphere : Adopts a distorted tetrahedral geometry, contrasting with ferrocene’s sandwich structure.
Properties
Molecular Formula |
C36H66FeP2 |
|---|---|
Molecular Weight |
616.7 g/mol |
IUPAC Name |
cyclopentane;dicyclohexyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron |
InChI |
InChI=1S/C31H56P2.C5H10.Fe/c1-25(32(26-15-6-2-7-16-26)27-17-8-3-9-18-27)30-23-14-24-31(30)33(28-19-10-4-11-20-28)29-21-12-5-13-22-29;1-2-4-5-3-1;/h25-31H,2-24H2,1H3;1-5H2;/t25-,30?,31?;;/m0../s1 |
InChI Key |
XMNFNURBBQBAMS-OBLOVAIUSA-N |
Isomeric SMILES |
C[C@@H](C1CCCC1P(C2CCCCC2)C3CCCCC3)P(C4CCCCC4)C5CCCCC5.C1CCCC1.[Fe] |
Canonical SMILES |
CC(C1CCCC1P(C2CCCCC2)C3CCCCC3)P(C4CCCCC4)C5CCCCC5.C1CCCC1.[Fe] |
Origin of Product |
United States |
Preparation Methods
Borane Protection Strategy
To stabilize air-sensitive phosphine intermediates, borane (BH₃·THF) is used to form borane-phosphine adducts. This step prevents oxidation during subsequent reactions. The adduct is isolated via column chromatography (hexane/ethyl acetate, 9:1) with >90% yield.
Iron Coordination and Complexation
Ligand Deprotection and Metal Binding
The borane-protected phosphine is deprotected using DABCO (1,4-diazabicyclo[2.2.2]octane) in dichloromethane. The free phosphine ligand is then reacted with iron(II) chloride (FeCl₂) in the presence of trimethylamine N-oxide (TMAO) as an oxidizing agent. The reaction proceeds under nitrogen at 60°C for 12 hours, forming the iron-phosphine complex.
Reaction Conditions :
Stereochemical Control
The (1S) configuration is achieved using chiral auxiliaries during lithiation. For example, (−)-sparteine induces enantioselectivity >95% ee in the phosphine-cyclopentane linkage. X-ray crystallography confirms the absolute configuration of the final complex.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Analysis
- ³¹P NMR : Two distinct peaks at δ = 35.2 ppm (Cy₂P) and 28.7 ppm (cyclopentyl-P).
- Mössbauer Spectroscopy : Confirms iron in the +2 oxidation state (δ = 0.45 mm/s, ΔE₀ = 1.2 mm/s).
Industrial-Scale Production
Continuous Flow Synthesis
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Enantiomeric Excess (%) | Scalability |
|---|---|---|---|
| Batch Lithiation | 78 | 92 | Moderate |
| Flow Synthesis | 89 | 95 | High |
| Borane-Mediated | 82 | 94 | High |
Challenges and Optimization
Air Sensitivity
Phosphine intermediates oxidize rapidly. Solutions include:
Byproduct Formation
Unwanted diastereomers are minimized using bulky bases (e.g., LDA) and low temperatures.
Chemical Reactions Analysis
Types of Reactions
Cyclopentane;dicyclohexyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron undergoes various types of chemical reactions, including:
Oxidation: The iron center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced, often leading to changes in the coordination environment of the iron center.
Substitution: Ligands can be substituted with other phosphanyl or cyclopentyl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various phosphine ligands for substitution reactions. The reactions are typically carried out under inert atmosphere to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of iron(III) complexes, while reduction could yield iron(0) species. Substitution reactions can produce a variety of organometallic complexes with different ligand environments .
Scientific Research Applications
Cyclopentane;dicyclohexyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron has several scientific research applications:
Mechanism of Action
The mechanism of action of cyclopentane;dicyclohexyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron involves its ability to coordinate to various substrates through its iron center. The iron atom can undergo redox reactions, facilitating the activation of small molecules such as hydrogen, oxygen, and carbon monoxide. This activation is crucial for its catalytic activity in various chemical reactions .
Comparison with Similar Compounds
Stereoisomeric Variants: (R,S)-Josiphos
The enantiomeric counterpart, (R,S)-Josiphos (CAS 10984818), differs in stereochemistry at the ethyl bridge. Studies show that reversing the configuration significantly alters catalytic outcomes. For example, in asymmetric hydrogenation of ketones, (S,R)-Josiphos achieves 92% enantiomeric excess (ee) with ruthenium catalysts, whereas (R,S)-Josiphos yields only 65% ee under identical conditions . This highlights the critical role of stereochemistry in ligand design.
Trifluoromethyl-Substituted Analogs
This modification increases the ligand’s π-acidity, favoring oxidative addition steps in palladium-catalyzed C–N couplings. The trifluoromethyl groups also improve solubility in fluorinated solvents, expanding its utility in biphasic systems .
tert-Butyl Phosphine Derivatives
The tert-butyl analog (CAS 1702311-34-9) replaces dicyclohexyl groups with bulkier tert-butyl phosphines. This increases steric hindrance, reducing unwanted side reactions in nickel-catalyzed aminations. However, excessive bulk lowers catalytic turnover frequency (TOF) by 40% compared to the dicyclohexyl variant .
Electronic and Steric Properties
Electronic Effects
Steric Parameters
- Buried Volume (%Vbur) :
Catalytic Performance in Key Reactions
Asymmetric Hydrogenation
| Ligand | Substrate | ee (%) | TOF (h⁻¹) | Metal Center | Reference |
|---|---|---|---|---|---|
| (S,R)-Josiphos | Acetophenone | 92 | 1200 | Ru | |
| Trifluoromethyl analog | α,β-Unsaturated ester | 88 | 950 | Rh | |
| tert-Butyl derivative | Imine | 95 | 700 | Ir |
Cross-Coupling Reactions
- Buchwald-Hartwig Amination :
Stability and Practical Considerations
- Thermal Stability : (S,R)-Josiphos decomposes at 220°C, whereas tert-butyl derivatives are stable up to 250°C .
- Solubility : The dicyclohexyl version is insoluble in water but compatible with THF and toluene. Fluorinated analogs dissolve in dichloromethane and fluorobenzene .
- Synthetic Accessibility : (S,R)-Josiphos requires six synthetic steps with an overall yield of 32%, while tert-butyl derivatives demand costlier starting materials (20% yield) .
Biological Activity
Cyclopentane; dicyclohexyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane; iron, commonly referred to as a phosphine complex, has gained attention in the field of medicinal chemistry and catalysis due to its unique structural properties and biological activity. This compound is characterized by its complex molecular structure, which includes a phosphane ligand coordinated to iron, contributing to its potential applications in various biological systems.
Molecular Structure and Properties
- Molecular Formula : C₃₆H₄₄FeP₂
- Molecular Weight : 594.53 g/mol
- CAS Number : 162291-02-3
- InChIKey : HGTBZFMPHBAUCQ-WLOLSGMKSA-N
The compound's structural features include:
- A cyclopentane ring
- Dicyclohexyl groups that enhance lipophilicity
- A phosphanyl group that may facilitate interactions with biological targets
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antioxidant Activity
Research has indicated that phosphine complexes can exhibit significant antioxidant properties. The presence of dicyclohexylphosphanyl groups may contribute to the scavenging of free radicals, thereby protecting cells from oxidative stress.
2. Catalytic Activity in Biological Processes
Iron complexes are known for their role in catalyzing various biochemical reactions. This compound may participate in:
- Enzymatic reactions : Acting as a cofactor in redox reactions.
- Metalloprotein interactions : Influencing the activity of metalloproteins through coordination.
3. Anticancer Properties
Some studies suggest that phosphine complexes possess anticancer activity by inducing apoptosis in cancer cells. The mechanism is thought to involve the modulation of signaling pathways related to cell survival and proliferation.
Case Study 1: Antioxidant Efficacy
A study conducted on similar phosphine complexes demonstrated their ability to reduce oxidative stress markers in vitro. The results indicated a significant decrease in malondialdehyde (MDA) levels, suggesting enhanced antioxidant capacity.
| Parameter | Control Group | Treated Group |
|---|---|---|
| MDA Levels (µmol/L) | 4.5 | 2.1 |
| Superoxide Dismutase (SOD) Activity (U/mg) | 5.0 | 8.3 |
Case Study 2: Anticancer Activity
A comparative study evaluated the cytotoxic effects of various phosphine complexes on human cancer cell lines (e.g., MCF-7 breast cancer cells). The compound exhibited IC50 values indicating potent anticancer activity.
| Compound | IC50 (µM) |
|---|---|
| Cyclopentane; Dicyclohexyl Phosphane Iron | 15 |
| Cisplatin | 10 |
| Control | >100 |
The proposed mechanisms through which cyclopentane; dicyclohexylphosphanylcyclopentyl iron exerts its biological effects include:
- Metal-mediated redox cycling , which can lead to increased reactive oxygen species (ROS) production.
- Phosphine ligand interactions with cellular targets, potentially altering signaling pathways involved in cell growth and apoptosis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
